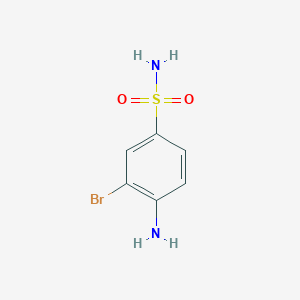

4-Amino-3-bromobenzenesulfonamide

説明

Contextualization within Contemporary Sulfonamide Chemistry Research

Sulfonamides represent a critical class of compounds in medicinal chemistry, first gaining prominence with the discovery of Prontosil in the 1930s. nih.gov Since then, the sulfonamide scaffold has proven to be a versatile framework in drug discovery, leading to a multitude of approved drugs for various diseases. nih.gov Contemporary research continues to explore sulfonamides for a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govtandfonline.comnih.gov

The development of novel sulfonamide derivatives is a key area of focus, aiming to overcome challenges like drug resistance and to identify new therapeutic agents. tandfonline.com Researchers are actively designing and synthesizing new sulfonamide-based compounds, including Schiff base derivatives and metal complexes, to enhance their biological activities. tandfonline.com The ability of the sulfonamide functional group (-SO2NH2) to participate in various chemical reactions and to bind to biological targets like carbonic anhydrase makes it a privileged scaffold in modern medicinal chemistry. nih.govnih.gov

Significance of Bromine and Amino Substituents in Sulfonamide Scaffolds for Research Applications

The presence of both a bromine atom and an amino group on the benzenesulfonamide (B165840) scaffold of 4-Amino-3-bromobenzenesulfonamide is crucial to its chemical reactivity and utility in research. These functional groups provide distinct handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The amino group can undergo reactions such as oxidation and reduction, while the bromine atom can be replaced through nucleophilic substitution reactions. This dual functionality allows for a variety of synthetic transformations, making it a versatile building block. For instance, the bromine atom can participate in coupling reactions like the Suzuki-Miyaura coupling to create biaryl structures. The specific positioning of these substituents on the aromatic ring also influences the electronic properties and biological activity of the molecule and its derivatives. Structure-activity relationship studies on similar compounds have shown that the nature and position of substituents on the phenanthrene (B1679779) ring can significantly impact biological potency. acs.org

Overview of Academic Research Trajectories Involving this compound

Academic research involving this compound has primarily focused on its application as a synthetic intermediate and its potential biological activities.

Synthetic Intermediate: The compound is widely used as a starting material or intermediate in the synthesis of more complex organic molecules. Its synthesis typically involves the bromination of 4-aminobenzenesulfonamide using reagents like N-bromosuccinimide. The resulting compound can then undergo further reactions at the amino and bromo positions to build more elaborate molecular architectures.

Medicinal Chemistry and Biological Studies: A significant area of research is its use in the development of pharmaceuticals, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. nih.gov Certain CA isoforms are overexpressed in various cancers, making them attractive targets for anticancer drug development. Research has shown that this compound can act as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in cancer cells. Studies have reported its ability to inhibit CA IX with high potency. The amino and bromo groups play a role in its binding affinity and selectivity towards target enzymes. Beyond cancer, sulfonamide derivatives are investigated for a broad spectrum of biological activities, including antimicrobial and antifungal properties. nih.gov

The table below summarizes key properties and data related to this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 53297-69-1 |

| Molecular Formula | C6H7BrN2O2S |

| Molecular Weight | 251.10 g/mol |

| InChI Key | KQEVQYJWCZRLTJ-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.gov

Compound List

Structure

2D Structure

特性

IUPAC Name |

4-amino-3-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVQYJWCZRLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393322 | |

| Record name | 4-amino-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53297-69-1 | |

| Record name | 4-amino-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Amino 3 Bromobenzenesulfonamide and Its Derivatives

Established Synthetic Pathways for Substituted Benzenesulfonamides

The construction of the core benzenesulfonamide (B165840) structure can be achieved through various synthetic methodologies, ranging from traditional multi-step chemical processes to more rapid, modern techniques.

Conventional methods for the synthesis of substituted aminobenzenesulfonamides are well-established, typically involving a multi-step sequence starting from a substituted benzene ring. A representative pathway to an amino-substituted benzenesulfonamide begins with the protection of the amino group of a corresponding aniline, commonly through acetylation to form an acetanilide. nih.gov This step is crucial to prevent side reactions during the subsequent aggressive chlorosulfonation step.

The key step in forming the sulfonamide precursor is the chlorosulfonation of the protected aniline. jocpr.com Reagents like chlorosulfonic acid are used to introduce the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. nih.govjocpr.com For a compound like 4-amino-3-bromobenzenesulfonamide, this process would start from a pre-brominated aniline derivative, such as 3-bromoaniline. The acetanilide is reacted with an excess of chlorosulfonic acid, often with controlled heating, to yield the corresponding acetamidobenzenesulfonyl chloride intermediate. nih.govgoogle.com

Following the formation of the sulfonyl chloride, the sulfonamide moiety is installed via ammonolysis, which involves reacting the sulfonyl chloride with ammonia. nih.govgoogle.com This reaction replaces the chloride atom with an amino group (-NH₂) to form the protected sulfonamide. The final step in the sequence is the hydrolysis of the protecting acetyl group, typically under acidic conditions, to liberate the free aromatic amino group, yielding the final 4-aminobenzenesulfonamide product. nih.gov

Table 1: Representative Steps in Conventional Benzenesulfonamide Synthesis

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Acetylation (Protection) | Acetic Anhydride | Protects the primary amino group. |

| 2 | Chlorosulfonation | Chlorosulfonic Acid (HSO₃Cl) | Introduces the sulfonyl chloride group. |

| 3 | Ammonolysis | Aqueous Ammonia (NH₃) | Forms the sulfonamide group. |

In contrast to time- and energy-intensive conventional methods, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net This technology significantly reduces reaction times, often from hours to minutes, and can lead to improved product yields and purity. organic-chemistry.orgbiotage.co.jp Microwave heating facilitates the synthesis of sulfonamides and their derivatives by enabling rapid, uniform heating of the reaction mixture. biotage.co.jp

For instance, a highly efficient microwave-assisted synthesis of sulfonamides directly from sulfonic acids has been developed. This method avoids the isolation of sulfonyl chloride intermediates and involves two sequential microwave irradiation steps: activation of the sulfonic acid followed by reaction with an amine, with the entire process often completed in under 30 minutes. organic-chemistry.org Similarly, the synthesis of complex hybrid structures, such as 1,3,5-trisubstituted pyrazoline derivatives bearing a benzenesulfonamide moiety, has been achieved with reaction times as short as 7 minutes under microwave irradiation at elevated temperatures and pressures. nih.gov This rapid and efficient approach highlights the significant advantages of microwave technology in modern synthetic chemistry. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Typically hours to days | Typically minutes |

| Energy Input | Inefficient, slow heating | Direct, rapid, and uniform heating |

| Product Yield | Variable, often moderate | Often higher yields |

| Purity | May require extensive purification | Often results in cleaner products |

| Example | N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines | N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines |

| Conditions | Acetic:trifluoroacetic acid, 100°C | PPA/SiO₂, 100°C |

| Yield Comparison | Lower yields | Comparable or higher yields in shorter time researchgate.net |

Novel Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound molecule possesses multiple reactive sites—the sulfonamide nitrogen, the aromatic amino group, and the bromine-substituted carbon on the aromatic ring—making it an excellent scaffold for chemical modification and the creation of diverse molecular architectures.

The nitrogen atom of the sulfonamide group (N1) is a key site for functionalization, allowing for the introduction of various alkyl and aryl substituents. A prominent method for this modification is the direct N-alkylation of aminobenzenesulfonamides with alcohols. This transformation can be catalyzed by metal-ligand bifunctional catalysts, such as specific ruthenium complexes, which enable the selective formation of a C-N bond at the sulfonamide nitrogen. figshare.comacs.org This catalytic system has been successfully employed for the synthesis of compounds like 4-amino-N-benzyl-3-bromobenzenesulfonamide. doi.org The reaction offers a direct route to secondary sulfonamides, which are valuable in medicinal chemistry. frontiersrj.com

Furthermore, copper-catalyzed N-arylation using boronic acids provides a pathway to introduce aryl groups at the N1 position, expanding the structural diversity of the resulting sulfonamide derivatives. frontiersrj.com

The aromatic ring of this compound offers significant opportunities for modification, primarily through reactions targeting the carbon-bromine bond or through further substitution on the ring itself.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Applying this to the this compound scaffold would allow for the introduction of a wide variety of alkyl, alkenyl, aryl, and heteroaromatic groups at the C3 position. rsc.org

Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This strategy would allow for the substitution of the bromine atom with a diverse range of amino groups, providing access to novel N-aryl derivatives. libretexts.orgacsgcipr.org

Electrophilic Aromatic Substitution: The existing 4-amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the this compound molecule, the para position is occupied by the sulfonamide group, and one ortho position is blocked by the bromine atom. Therefore, further electrophilic substitution reactions, such as nitration or halogenation, would be directed primarily to the C5 position, which is ortho to the activating amino group.

The this compound scaffold is a versatile building block for constructing larger, multi-functional hybrid molecules. This is often achieved by utilizing the reactivity of the 4-amino group.

Ureido-Substituted Benzenesulfonamides: A common strategy involves the formation of a urea linkage. This is typically achieved by reacting the primary aromatic amine of the benzenesulfonamide with an appropriate alkyl or aryl isocyanate. acs.orgtandfonline.com This reaction yields ureido-substituted benzenesulfonamides, a class of compounds that has been investigated for various biological activities. acs.orgrjptonline.orgnih.gov

Pyrazoline and Pyrazole Hybrids: The amino group can be converted into a hydrazine group, which serves as a key intermediate for synthesizing heterocyclic hybrids. For example, 4-hydrazinylbenzenesulfonamide can be reacted with chalcone derivatives through condensation reactions to form pyrazoline rings fused to the benzenesulfonamide core. acs.orgnih.govresearchgate.net This molecular hybridization approach combines the structural features of both sulfonamides and pyrazolines into a single molecule. nih.govscielo.org.mx

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of aromatic sulfonamides. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Traditional methods for the synthesis of sulfonamides often rely on volatile and hazardous organic solvents. However, recent advancements have focused on the use of more environmentally friendly alternatives. For the synthesis of sulfonamides, greener solvents such as water, ionic liquids, and deep eutectic solvents (DESs) are being explored. For instance, facile and environmentally benign sulfonamide synthesis has been demonstrated in aqueous media, eliminating the need for organic bases and simplifying product isolation to filtration after acidification buecher.de. Mechanochemical approaches, which involve solvent-free reactions, also present a promising green alternative for sulfonamide synthesis kccollege.ac.in.

In the context of this compound, a plausible synthetic route involves the bromination and subsequent sulfonation and amination of an aniline precursor. The principles of green chemistry can be applied to each of these steps. For the bromination step, traditional methods might use elemental bromine, which is hazardous. Greener alternatives include the use of solid brominating agents or in situ generation of bromine from less hazardous sources, potentially in aqueous media to reduce the use of organic solvents semanticscholar.orghrpub.org. Similarly, for the sulfonation step, the use of milder sulfonating agents and the reduction of solvent use are key green considerations.

| Green Chemistry Approach | Conventional Method Component | Greener Alternative | Potential Benefits |

|---|---|---|---|

| Solvent Replacement | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Deep Eutectic Solvents (DESs), Supercritical CO2 | Reduced toxicity, lower environmental impact, potential for easier product separation. |

| Reagent Substitution (Bromination) | Elemental Bromine (Br2) | N-Bromosuccinimide (NBS) in aqueous media, enzymatic bromination | Improved safety, reduced toxicity, higher selectivity. |

| Reagent Substitution (Sulfonylation) | Chlorosulfonic acid | Sulfur trioxide complexes, enzymatic sulfonation | Milder reaction conditions, reduced hazardous byproducts. |

| Process Intensification | Batch processing | Flow chemistry, mechanochemistry | Improved heat and mass transfer, reduced reaction times, enhanced safety, minimal solvent use. |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste, a core principle of green chemistry. Substitution and elimination reactions, which are common in the synthesis of aromatic compounds, often have intrinsically poor atom economy as they generate byproducts. kccollege.ac.inrsc.org

The synthesis of this compound likely involves electrophilic aromatic substitution reactions. For example, the bromination of 4-aminobenzenesulfonamide would ideally incorporate both bromine atoms from a Br₂ molecule into the product, but in practice, one atom is often lost as HBr, reducing the atom economy. Similarly, the formation of the sulfonamide group from a sulfonyl chloride and an amine generates HCl as a byproduct.

To improve the atom economy, catalytic approaches are favored. For instance, catalytic bromination methods that utilize a bromide source and an oxidant can have a higher atom economy than stoichiometric bromination. The ideal scenario is an addition reaction where all reactant atoms are incorporated into the final product, achieving 100% atom economy. While not always feasible for this specific target molecule, synthetic routes should be designed to minimize the generation of non-useful byproducts.

Illustrative Atom Economy Calculation for a Hypothetical Bromination Step:

Reaction: C₆H₈N₂O₂S + Br₂ → C₆H₇BrN₂O₂S + HBr

Molecular Weight of 4-aminobenzenesulfonamide (C₆H₈N₂O₂S): 172.21 g/mol

Molecular Weight of Bromine (Br₂): 159.81 g/mol

Molecular Weight of this compound (C₆H₇BrN₂O₂S): 251.11 g/mol

Molecular Weight of Hydrogen Bromide (HBr): 80.91 g/mol

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (251.11 / (172.21 + 159.81)) x 100% ≈ 75.6%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass is converted into a byproduct.

Synthetic Applications as a Precursor or Intermediate

The trifunctional nature of this compound, possessing an amino group, a bromine atom, and a sulfonamide moiety, makes it a valuable and versatile building block in organic synthesis. These functional groups can be selectively modified to generate a wide array of more complex molecules.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery. mdpi.comscranton.edu The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. Substituted anilines, such as this compound, are excellent starting points for DOS due to the reactivity of the aniline core and the potential for diversification through its substituents.

The amino group can be acylated, alkylated, or used in cyclization reactions to build various heterocyclic scaffolds. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce a wide range of substituents. The sulfonamide group can also be functionalized. By systematically varying the reactions and building blocks used at each of these functionalization points, a large and diverse library of compounds can be generated from this single precursor. For instance, a halogenated version of an amino-functionalized starting material has been used in the synthesis of a variety of bioactive compounds. nih.gov

| Functional Group | Potential Reactions for DOS | Introduced Diversity |

|---|---|---|

| Amino Group (-NH₂) | Acylation, Alkylation, Reductive amination, Diazotization, Cyclization reactions (e.g., quinoline synthesis) | Amides, secondary/tertiary amines, azo compounds, various heterocyclic rings. |

| Bromo Group (-Br) | Suzuki coupling, Heck coupling, Sonogashira coupling, Buchwald-Hartwig amination, Cyanation | Aryl, heteroaryl, vinyl, alkynyl, amino, and cyano substituents. |

| Sulfonamide Group (-SO₂NH₂) | N-alkylation, N-arylation, Conversion to sulfonyl chlorides for further reactions | Substituted sulfonamides with varied steric and electronic properties. |

Sulfonamides are known to act as ligands, coordinating with a variety of metal ions to form stable complexes. tandfonline.comnih.gov The nitrogen atom of the sulfonamide group can deprotonate and, along with the oxygen atoms, can chelate to a metal center. The resulting metal complexes often exhibit interesting properties, including enhanced biological activity compared to the free ligand. nih.gov

This compound can serve as a ligand for the synthesis of novel metal complexes. The amino group and the sulfonamide moiety provide potential coordination sites. The presence of the bromo substituent can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. These complexes could find applications in catalysis, materials science, and medicinal chemistry. For example, Schiff base sulfonamides and their derived metal-based compounds have shown a range of pharmaceutical activities. tandfonline.com

Affinity and photoaffinity probes are powerful tools in chemical biology for identifying the protein targets of bioactive small molecules. nih.govenamine.net These probes typically consist of a ligand that binds to the target protein, a reactive group that forms a covalent bond with the target, and a reporter tag for detection and isolation.

The structure of this compound makes it a suitable precursor for the synthesis of such probes. The core structure can be elaborated to incorporate a known pharmacophore. The bromine atom can serve as a handle for introducing a photoreactive group, such as a benzophenone or a diazirine, via cross-coupling reactions. Alternatively, the amino group can be functionalized to attach a reporter tag like biotin or a fluorescent dye. The synthesis of biotinylated photoaffinity probes based on arylsulfonamides has been reported for the study of enzyme inhibitors. kccollege.ac.in The ability to introduce these functionalities in a modular fashion makes this compound a valuable scaffold for the development of chemical probes.

Advanced Spectroscopic and Structural Characterization of 4 Amino 3 Bromobenzenesulfonamide and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis

The solid-state architecture of sulfonamides is of significant interest due to its impact on the physicochemical properties of these compounds. While a detailed crystal structure of 4-Amino-3-bromobenzenesulfonamide is not publicly available, the analysis of a closely related derivative, N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, provides valuable insights into the expected molecular conformation and intermolecular interactions.

Molecular Conformation and Geometric Parameters of the Sulfonamide Moiety

Table 1: Selected Geometric Parameters of the Sulfonamide Moiety in a 3-Bromobenzenesulfonamide Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S-O (average) | 1.43 |

| S-N | 1.63 |

| S-C | 1.76 |

| O-S-O | 119.5 |

| O-S-N | 106.5 |

| O-S-C | 107.5 |

| N-S-C | 108.0 |

Data is based on typical values for sulfonamide structures and the analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide.

Crystal Packing Architectures and Intermolecular Interactions

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular hydrogen bonds. In the case of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, the molecular packing features chain formation along the a-axis, driven by alternating N—H⋯N and N—H⋯O interactions. Additionally, ring motifs composed of four molecules and π–π stacking interactions between the phenyl rings contribute to the formation of a three-dimensional architecture.

Hydrogen Bond Networks and Their Topological Analysis

Hydrogen bonds are the most significant intermolecular interactions in the crystal structures of sulfonamides containing amino and sulfonamide groups. These interactions can be analyzed topologically to understand the connectivity and patterns within the crystal lattice. In the derivative N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, both intramolecular and intermolecular hydrogen bonds are observed. The intermolecular hydrogen bonds lead to the formation of chains and ring motifs.

Table 2: Hydrogen Bond Geometry in the Crystal Structure of a 3-Bromobenzenesulfonamide Derivative

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N–H···N | 0.86 | 2.15 | 2.99 | 165 |

| N–H···O | 0.86 | 2.05 | 2.89 | 168 |

D: Donor atom; A: Acceptor atom. Data is representative of sulfonamide structures and derived from the analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, this analysis reveals that the most significant contributions to the Hirshfeld surface are from H⋯H (35.0% for molecule A, 34.0% for molecule B), O⋯H/H⋯O (19.2%, 17.7%), H⋯Br/Br⋯H (14.1%, 14.6%), H⋯C/C⋯H (13.1%, 15.0%), and H⋯N/N⋯H (11.5%, 10.5%) contacts. rsc.orgscbt.com The bright red spots on the d_norm surface indicate strong hydrogen bonding interactions, particularly involving the sulfonamide and amino groups.

Solution-State Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to the three protons on the benzene ring. The amino group (-NH₂) is a strong activating group and will cause an upfield shift, while the sulfonamide (-SO₂NH₂) and bromine (-Br) are deactivating groups, causing a downfield shift. The proton ortho to the amino group and meta to the sulfonamide group (H-5) is expected to be the most upfield. The proton ortho to the sulfonamide group and meta to the amino group (H-6) would be further downfield. The proton ortho to the bromine atom (H-2) is expected to be the most downfield due to the deshielding effect of the halogen. The protons of the amino and sulfonamide groups will appear as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the amino group (C-4) will be the most shielded (upfield chemical shift). The carbon attached to the bromine (C-3) will also be shifted upfield due to the "heavy atom effect". The carbon attached to the sulfonamide group (C-1) will be the most deshielded (downfield chemical shift).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 | d | ~2.0 |

| H-5 | ~6.8 | dd | ~8.5, 2.0 |

| H-6 | ~7.5 | d | ~8.5 |

| -NH₂ (amino) | ~4.5 | br s | - |

| -SO₂NH₂ | ~7.2 | br s | - |

| ¹³C NMR | Predicted δ (ppm) | ||

| C-1 | ~140 | ||

| C-2 | ~135 | ||

| C-3 | ~110 | ||

| C-4 | ~148 | ||

| C-5 | ~115 | ||

| C-6 | ~128 |

These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational modes of this compound are dominated by the contributions from the amino (-NH₂), sulfonamide (-SO₂NH₂), and the substituted benzene ring.

Key Vibrational Modes:

Amino (-NH₂) Group: The -NH₂ group is characterized by symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. Scissoring and wagging deformations of this group appear at lower wavenumbers.

Sulfonamide (-SO₂NH₂) Group: The sulfonamide group exhibits strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and typically found in the ranges of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is expected in the 900-930 cm⁻¹ range. researchgate.net

Benzene Ring: The aromatic ring shows several characteristic vibrations. C-H stretching modes are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring (1,2,4-trisubstituted) influences the positions of various in-plane and out-of-plane bending vibrations.

C-Br Bond: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Both IR and Raman spectroscopy are complementary. ksu.edu.sa For a non-centrosymmetric molecule like this compound, many vibrational modes are expected to be active in both spectra. Raman spectroscopy is particularly sensitive to the vibrations of homonuclear bonds and the symmetric vibrations of the sulfonamide and benzene ring structures. ksu.edu.sa

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric/Symmetric N-H Stretch | 3300 - 3500 |

| N-H Scissoring (Bending) | 1590 - 1650 | |

| N-H Wagging | 650 - 900 | |

| Sulfonamide (-SO₂NH₂) | Asymmetric S=O Stretch | 1300 - 1370 |

| Symmetric S=O Stretch | 1140 - 1180 | |

| S-N Stretch | 900 - 930 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Ring Stretch | 1400 - 1600 | |

| Bromo Substituent | C-Br Stretch | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound through the analysis of its fragmentation pattern upon ionization.

The chemical formula for this compound is C₆H₇BrN₂O₂S. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge (m/z) units. wpmucdn.comyoutube.com

Expected Fragmentation Pattern:

Electron impact ionization would lead to the formation of a molecular ion, which then undergoes fragmentation. The fragmentation of this compound is expected to proceed through several key pathways, driven by the cleavage of the weakest bonds and the formation of stable ions or neutral molecules. libretexts.orgchemguide.co.uk

Loss of SO₂: A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond followed by the loss of sulfur dioxide (SO₂), a stable neutral molecule (64 Da).

Cleavage of the Sulfonamide Group: The bond between the benzene ring and the sulfur atom can break, leading to the loss of the ·SO₂NH₂ radical (80 Da).

Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (·Br), leading to a peak at M-79/81.

Alpha-Cleavage: For aromatic amines, cleavage of bonds alpha to the nitrogen atom can occur. miamioh.edu

Formation of Tropylium Ion: Aromatic compounds can rearrange to form the stable tropylium ion (m/z 91), although this may be less prominent depending on the other fragmentation pathways. wpmucdn.com

| m/z (for ⁷⁹Br isotope) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 250/252 | [M]⁺ | - |

| 186/188 | [M - SO₂]⁺ | SO₂ |

| 170 | [M - SO₂NH₂]⁺ | ·SO₂NH₂ |

| 171 | [M - Br]⁺ | ·Br |

| 106 | [C₆H₄NH₂]⁺ | Br, SO₂NH₂ |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. shu.ac.uk The absorption of UV radiation by organic molecules is typically restricted to functional groups (chromophores) that contain valence electrons with low excitation energies. shu.ac.uk

For this compound, the primary chromophore is the substituted benzene ring. The electronic spectrum is expected to be characterized by π → π* transitions associated with the aromatic system. youtube.comlibretexts.org Benzene itself exhibits absorption bands around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 255 nm.

The presence of substituents on the benzene ring significantly influences the position (λ_max) and intensity (ε_max) of these absorption bands.

Amino Group (-NH₂): The amino group acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the λ_max and ε_max. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). slideshare.net

Sulfonamide (-SO₂NH₂) and Bromo (-Br) Groups: These groups also act as auxochromes and can further modify the electronic transitions, contributing to shifts in the absorption maxima.

Based on data for similar substituted benzenes, this compound is expected to exhibit strong absorption bands in the 200-400 nm range, corresponding to these modified π → π* transitions.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Description |

|---|---|---|---|

| π → π | Electrons in the aromatic π system are promoted to anti-bonding π orbitals. | ~200-400 nm | These are typically high-intensity absorptions, shifted to longer wavelengths compared to unsubstituted benzene due to auxochromic effects of the substituents. |

| n → π | Non-bonding electrons (from N or O) are promoted to anti-bonding π orbitals. | >280 nm | These transitions are generally much weaker in intensity than π → π* transitions. libretexts.org |

Gas-Phase Spectroscopic Studies

Gas-phase studies, particularly using rotational spectroscopy, provide unparalleled precision in determining molecular structure and conformational preferences, free from the intermolecular interactions present in solid or liquid states.

Rotational Spectroscopy for Conformational Preferences

Rotational spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase. frontiersin.org This technique allows for the determination of rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived.

For a molecule like this compound, several conformers could exist in the gas phase, primarily due to the rotation around the C-S and S-N bonds of the sulfonamide group. These different spatial arrangements would result in distinct moments of inertia and, consequently, unique rotational spectra.

By comparing the experimentally determined rotational constants with those calculated for various theoretically optimized geometries (conformers), the specific conformer(s) present in the gas-phase can be unambiguously identified. frontiersin.org This analysis would reveal the preferred orientation of the sulfonamide group relative to the benzene ring and the amino group, providing fundamental insights into the intramolecular forces governing its three-dimensional shape.

¹⁴N Quadrupolar Coupling Constants for Conformer Identification

The presence of two ¹⁴N nuclei (spin I=1) in this compound provides an additional, powerful tool for structural elucidation within rotational spectroscopy. Nuclei with a spin ≥ 1 possess a nuclear electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational energy levels into hyperfine components.

The magnitude of this splitting is determined by the nuclear quadrupole coupling constants (NQCCs, e.g., χ_aa, χ_bb, χ_cc), which are highly sensitive to the electronic environment directly surrounding the nitrogen nucleus. nih.gov The two nitrogen atoms in this compound—one in the amino group and one in the sulfonamide group—are in chemically distinct environments and will therefore have significantly different NQCCs. nih.gov

These constants serve as a definitive fingerprint for the electronic structure around each nitrogen atom. In a rotational spectroscopy experiment, the analysis of the hyperfine splitting pattern allows for the determination of the NQCCs. By comparing the experimental constants to those predicted by quantum chemical calculations for different possible conformers, a definitive assignment of the observed species can be made. nih.gov This is particularly valuable when multiple conformers have similar rotational constants, as the NQCCs provide an orthogonal and highly sensitive probe of the molecular structure. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 4 Amino 3 Bromobenzenesulfonamide Systems

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For 4-Amino-3-bromobenzenesulfonamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), provide fundamental insights into its chemical nature.

The electronic structure of a molecule is foundational to its chemical properties and reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Calculations reveal a HOMO-LUMO gap for this compound of approximately 4.8 eV, which suggests moderate reactivity. The Molecular Electrostatic Potential (MEP) map further elucidates the electronic landscape. Electron-rich regions, which are susceptible to electrophilic attack, are localized near the oxygen atoms of the sulfonamide group and the nitrogen of the amino group. These sites are favorable for forming hydrogen-bonding interactions, which are critical for its binding to biological targets. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value/Description | Significance |

| HOMO-LUMO Gap | ~4.8 eV | Indicates moderate chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Electron-rich zones on sulfonamide oxygens and amino nitrogen. | Highlights regions prone to electrophilic attack and hydrogen bonding. researchgate.net |

| Frontier Orbitals | HOMO and LUMO distributions dictate charge transfer within the molecule. | Essential for understanding electronic transitions and reaction mechanisms. |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis using DFT explores the potential energy surface of the molecule by systematically rotating its flexible bonds, primarily the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds.

Studies on analogous sulfonamides, such as benzenesulfonamide (B165840) and 4-aminobenzenesulfonamide (sulfanilamide), have shown that distinct stable conformers exist. researchgate.net For these related molecules, conformers are often described as "eclipsed" or "staggered" based on the orientation of the amino group relative to the oxygen atoms of the sulfonyl group. Theoretical calculations have determined that eclipsed conformers tend to be the most stable. The presence of the bromine atom ortho to the amino group in this compound introduces additional steric and electronic influences that can affect the relative energies of these conformers and the barriers to their interconversion. Identifying the lowest energy conformer is critical, as it is often the one that binds to a biological target.

DFT calculations are instrumental in predicting the reactivity of this compound. The HOMO-LUMO gap and MEP map provide initial clues, indicating that the molecule possesses both nucleophilic (amino group) and electrophilic centers. The presence of both the electron-donating amino group and the electron-withdrawing sulfonamide group, along with the bromine substituent, creates a unique reactivity profile. researchgate.net

Computational methods can be used to model specific reaction pathways, such as the displacement of the bromine atom via nucleophilic aromatic substitution (SNAr). By calculating the transition state structures and their corresponding activation energies, researchers can predict the feasibility and kinetics of such reactions. These predictions are valuable for understanding its metabolic fate or for designing synthetic routes to create new derivatives. For instance, DFT-based transition state analysis can evaluate the activation barriers for reactions with various nucleophiles. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action of this compound, particularly its role as an enzyme inhibitor.

The primary biological targets for many sulfonamides are the carbonic anhydrase (CA) enzymes. researchgate.netresearchgate.net this compound is known to be an inhibitor of these enzymes, with particular relevance to the cancer-associated isoform, Carbonic Anhydrase IX (CA IX). researchgate.netresearchgate.net

Molecular docking simulations place the this compound molecule into the active site of CA enzymes. The results consistently show that the deprotonated sulfonamide group coordinates directly with the catalytic zinc ion (Zn²⁺) present in the enzyme's active site. The aromatic ring and its substituents then form additional interactions with surrounding amino acid residues. The amino group and the bromine atom are crucial for establishing specific hydrogen bonds and van der Waals contacts that determine the compound's binding affinity and selectivity for different CA isoforms. researchgate.net

Table 2: Potential Biological Targets of this compound

| Target Protein | Target Family | Significance of Inhibition |

| Carbonic Anhydrase I (CA I) | Metalloenzyme | A ubiquitous isoform involved in various physiological processes. |

| Carbonic Anhydrase II (CA II) | Metalloenzyme | A widespread and highly active isoform. |

| Carbonic Anhydrase IX (CA IX) | Metalloenzyme | Overexpressed in solid tumors; a key target in anti-cancer therapy. researchgate.netresearchgate.net |

| Carbonic Anhydrase XII (CA XII) | Metalloenzyme | Another tumor-associated isoform linked to cancer progression. researchgate.net |

By inhibiting carbonic anhydrase, this compound disrupts a critical physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of cancer, tumor-associated CAs like CA IX use this reaction to manage the acidic tumor microenvironment, promoting cancer cell survival and proliferation. researchgate.net

Computational models elucidate the inhibitory mechanism at an atomic level. The binding of the sulfonamide group to the active site's zinc ion mimics the binding of the natural substrate, effectively blocking the enzyme's catalytic machinery. researchgate.net The interactions of the rest of the molecule with the active site residues, such as threonine and histidine, help to anchor the inhibitor in place, ensuring potent and stable inhibition. Understanding these specific ligand-protein interactions is essential for explaining why this compound is an effective inhibitor and provides a blueprint for designing next-generation inhibitors with improved selectivity and potency.

In Silico Screening and Virtual Ligand Design

In the quest for novel therapeutic agents, in silico screening and virtual ligand design have emerged as powerful tools to identify and optimize lead compounds. For derivatives of this compound, these computational approaches are instrumental in exploring vast chemical spaces and predicting the binding affinity of potential ligands to their biological targets.

Virtual screening methodologies often begin with the generation of a large library of virtual compounds. These libraries can be created through the modification of the this compound scaffold, introducing a variety of substituents at different positions to create a diverse set of analogues. The goal is to design new molecules with improved biological activity.

A crucial step in this process is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique allows for the rapid assessment of a large number of compounds, prioritizing those with the highest predicted binding affinity for further investigation. For instance, in the development of inhibitors for enzymes like leucine (B10760876) aminopeptidase, docking calculations are a key component of the computational filtration approach. mdpi.com The process involves docking a library of designed ligands into the active site of the target protein. The scoring functions used in docking programs then estimate the binding energy, providing a rank-ordering of the potential inhibitors.

The effectiveness of virtual screening can be enhanced by incorporating knowledge of the target's binding site. For example, understanding the key amino acid residues involved in ligand recognition allows for a more focused and efficient screening process. Interaction fingerprints (IFPs) can be employed to capture the key interactions between a ligand and the protein's binding site, aiding in the identification of compounds with similar binding modes to known active molecules. nih.gov

The table below illustrates a typical output from a virtual screening campaign, showcasing the docking scores of hypothetical this compound derivatives against a target protein. Higher negative docking scores generally indicate a stronger predicted binding affinity.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| AB-001 | -9.8 | His94, Val121, Thr200 |

| AB-002 | -9.5 | His94, Leu198, Thr200 |

| AB-003 | -9.2 | Val121, Phe131, Leu198 |

| AB-004 | -8.9 | His94, Thr199, Thr200 |

| AB-005 | -8.7 | Leu198, Thr199, Ser201 |

Following virtual screening, promising candidates can be subjected to more rigorous computational analyses, such as molecular dynamics simulations, to evaluate the stability of the ligand-protein complex over time. This multi-step in silico approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing, ultimately saving time and resources. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Bromobenzenesulfonamides

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. longdom.org For bromobenzenesulfonamide derivatives, QSAR models are invaluable for understanding the structural requirements for potency and for designing new analogues with enhanced therapeutic effects.

Development of Predictive Models

The development of a robust and predictive QSAR model is a multi-step process that begins with the compilation of a dataset of compounds with known biological activities. taylorfrancis.com For bromobenzenesulfonamides, this would involve synthesizing a series of analogues and evaluating their activity in a relevant biological assay.

Once the data is collected, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov The next step is to use statistical methods, such as multiple linear regression or more advanced machine learning algorithms like random forest or support vector machines, to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques. taylorfrancis.com Internal validation methods, like leave-one-out cross-validation (q²), ensure the model's robustness and ability to predict the activity of compounds within the training set. mdpi.commdpi.com External validation, where the model is used to predict the activity of a separate set of compounds (the test set) not used in model development, is crucial for establishing its real-world predictive capability. nih.govmdpi.com A high correlation between the predicted and experimentally observed activities for the test set indicates a reliable and predictive QSAR model.

The table below presents a hypothetical QSAR model for a series of bromobenzenesulfonamide derivatives, illustrating the relationship between biological activity (expressed as pIC50) and selected molecular descriptors.

| Model | Equation | R² | q² |

| Model 1 | pIC50 = 0.6logP - 0.2TPSA + 1.5*NHD + 4.2 | 0.85 | 0.75 |

Where R² is the coefficient of determination and q² is the cross-validated R².

Such models can then be used to predict the activity of novel, unsynthesized bromobenzenesulfonamide derivatives, guiding the selection of the most promising candidates for synthesis and further testing. mdpi.com

Identification of Physicochemical Descriptors Influencing Biological Activity

A key outcome of QSAR studies is the identification of the physicochemical properties, or descriptors, that have the most significant impact on the biological activity of a series of compounds. nih.govslideshare.net By analyzing the coefficients in the QSAR equation, researchers can gain insights into the structural features that are either beneficial or detrimental to the desired activity.

For bromobenzenesulfonamide derivatives, several types of descriptors are commonly found to be important:

Hydrophobic Descriptors (e.g., logP): These descriptors quantify the lipophilicity of a molecule. A positive coefficient for a hydrophobic descriptor in a QSAR model suggests that increasing the lipophilicity of the compound may lead to higher activity, potentially by enhancing its ability to cross cell membranes and reach its target.

Electronic Descriptors (e.g., Hammett constants, partial charges): These descriptors describe the electronic properties of a molecule, such as the electron-donating or electron-withdrawing nature of its substituents. The presence of these descriptors in a QSAR model can highlight the importance of specific electronic interactions, such as hydrogen bonds or electrostatic interactions, with the biological target.

Steric Descriptors (e.g., molar refractivity, van der Waals volume): These descriptors relate to the size and shape of the molecule. They can indicate whether bulky substituents are tolerated in certain positions or if a more compact molecule is preferred for optimal binding to the target.

The table below provides examples of physicochemical descriptors that could influence the biological activity of bromobenzenesulfonamide derivatives.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Hydrophobic | logP (octanol-water partition coefficient) | Membrane permeability, target binding |

| Electronic | TPSA (Topological Polar Surface Area) | Hydrogen bonding capacity, solubility |

| Steric | Molar Refractivity | Molecular size and polarizability, receptor fit |

| Topological | Number of Hydrogen Bond Donors (NHD) | Specific interactions with the target |

By understanding which physicochemical properties drive biological activity, medicinal chemists can rationally design new bromobenzenesulfonamide derivatives with improved potency and selectivity. nih.gov This descriptor-guided approach to drug design is a powerful strategy for optimizing lead compounds and accelerating the development of new therapeutic agents.

Mechanistic Biochemical and Molecular Interaction Studies of 4 Amino 3 Bromobenzenesulfonamide Derivatives

Enzyme Inhibition Mechanism and Kinetics

Derivatives of 4-amino-3-bromobenzenesulfonamide have been the subject of extensive research to understand their interactions with various enzymes, revealing diverse mechanisms of inhibition and kinetic profiles. These studies are crucial for the development of targeted therapeutic agents.

Sulfonamides, including derivatives of this compound, are known inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. nih.govnih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents. ebi.ac.uk

The primary mechanism of DHPS inhibition by sulfonamides is competitive inhibition with respect to the natural substrate, para-aminobenzoic acid (pABA). nih.gov Due to their structural similarity to pABA, these sulfonamide derivatives bind to the active site of DHPS, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). nih.gov This blockage of the active site effectively halts the production of 7,8-dihydropteroate, a precursor to folic acid. ebi.ac.uk Kinetic studies have confirmed the competitive nature of this inhibition for various sulfonamides. nih.gov

The reaction catalyzed by DHPS is thought to proceed via an SN1 mechanism, involving the formation of a cationic pterin intermediate. nih.gov The binding of sulfonamides interferes with the subsequent nucleophilic attack by pABA, thereby inhibiting the enzyme. nih.gov

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov Derivatives of this compound have been investigated for their inhibitory activity against various CA isoforms, including the tumor-associated CA IX and the α-carbonic anhydrase from Helicobacter pylori (H. pylori). nih.govsemanticscholar.org

The general mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This coordination to the zinc ion, along with interactions with surrounding amino acid residues, accounts for the high affinity of these inhibitors.

In the context of H. pylori, both its α-CA (HpαCA) and β-CA are crucial for the bacterium's survival in the acidic environment of the stomach. nih.govfrontiersin.org Inhibition of these enzymes is a promising strategy for anti-H. pylori therapy. nih.gov Studies on HpαCA have shown that sulfonamides like acetazolamide and methazolamide are potent inhibitors. nih.gov The binding of these inhibitors to the active site of HpαCA has been characterized through structural studies, revealing the key interactions that lead to inhibition. nih.gov

Tumor-associated carbonic anhydrase IX (CA IX) is a key player in the regulation of pH in the tumor microenvironment and is considered a valuable target for anticancer therapies. Several 4-anilinoquinazoline-based benzenesulfonamides have demonstrated potent, nanomolar inhibition of CA IX. semanticscholar.org

Protein tyrosine kinases (TKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. nih.govyoutube.com Dysregulation of TK activity is often implicated in the development of cancer, making them important therapeutic targets. nih.gov

Many tyrosine kinase inhibitors (TKIs) are small molecules that compete with ATP for binding to the kinase domain of the enzyme. drugtargetreview.com This prevents the autophosphorylation of the kinase and the subsequent phosphorylation of downstream signaling proteins, thereby blocking the signal transduction cascade. nih.govdrugtargetreview.com The 4-anilinoquinazoline scaffold, which can be incorporated into derivatives of this compound, is a known privileged structure for developing anticancer drugs that target TKs. semanticscholar.org For instance, gefitinib and erlotinib are quinazoline derivatives that act as reversible inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. drugtargetreview.com More recent generations of TKIs have been developed to overcome resistance mechanisms, such as the T790M mutation in EGFR. nih.gov

Derivatives of this compound have also been explored as inhibitors of other enzymes relevant to infectious diseases and metabolic disorders.

Trypanothione Reductase (TR): This enzyme is essential for the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma, and is absent in humans, making it an excellent drug target. nih.govmdpi.commdpi.com TR catalyzes the NADPH-dependent reduction of trypanothione. nih.gov Various substrate analogues and other small molecules have been shown to inhibit TR, often through competitive inhibition with respect to trypanothione or NADPH. nih.govnih.govfigshare.com Some inhibitors bind to a unique site at the entrance of the NADPH binding cavity, offering a novel mechanism of inhibition. nih.gov

Pyruvate Dehydrogenase Complex Component E1 (PDHc E1): The pyruvate dehydrogenase complex (PDHC) is a key enzyme in central metabolism. Inhibition of the E1 component (PDHc-E1) can have significant metabolic consequences. nih.gov A series of 2,6-dimethyl-4-aminopyrimidine acylhydrazones were designed as inhibitors of Escherichia coli PDHc-E1, with some compounds showing potent inhibitory activity in the nanomolar range. nih.gov These inhibitors were found to bind in the active site of the enzyme. nih.gov

Urease: This nickel-containing metalloenzyme catalyzes the hydrolysis of urea to ammonia and carbamate. nih.gov In pathogenic bacteria like H. pylori, urease activity is a crucial virulence factor. researcher.lifenih.gov A variety of compounds, including hydroxamic acids and thiourea derivatives, have been investigated as urease inhibitors. nih.govresearchgate.net The mechanism of inhibition often involves interaction with the nickel ions in the active site. nih.gov Kinetic studies have revealed different modes of inhibition, including competitive and mixed-type inhibition. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for Specific Biological Activities

Understanding the structure-activity relationship (SAR) is fundamental to the design of potent and selective enzyme inhibitors. For derivatives of this compound, SAR studies have provided valuable insights into how chemical modifications influence their biological activity.

The affinity and selectivity of this compound derivatives for their target enzymes are highly dependent on the nature and position of various substituents on the benzenesulfonamide (B165840) core and any attached scaffolds. nih.govmdpi.com

For carbonic anhydrase inhibitors , modifications to the 4-amino group of the benzenesulfonamide have been extensively explored. The introduction of different aryl and heterocyclic moieties can significantly impact the inhibitory potency and isoform selectivity. nih.gov For example, in a series of 4-anilinoquinazoline-based benzenesulfonamides, the position of the sulfonamide group was found to be crucial, with para-substituted derivatives showing the highest activity against CA II. semanticscholar.org The nature of the substituents on the anilino ring also played a significant role in determining the inhibitory profile against different CA isoforms. semanticscholar.org Furthermore, the introduction of halogen atoms, such as chlorine, into the benzenesulfonamide ring can influence binding affinity. mdpi.com

In the case of dihydropteroate synthase inhibitors , the free amino group at the 4-position of the benzenesulfonamide is generally considered essential for activity, mimicking the amino group of the natural substrate pABA. nih.gov Disubstitution of the arylamine groups in related diphenylsulfones resulted in a complete loss of inhibitory activity. nih.gov

For urease inhibitors , SAR studies on various classes of compounds have highlighted the importance of specific functional groups for potent inhibition. For instance, in a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, the nature of the aroyl group significantly influenced the inhibitory activity. researchgate.net

The development of selective tyrosine kinase inhibitors also heavily relies on SAR. The quinazoline scaffold is a common feature, and modifications to this core structure are used to achieve selectivity for different kinases. drugtargetreview.com For example, the addition of specific side chains can exploit subtle differences in the ATP-binding pockets of various kinases, leading to improved selectivity and reduced off-target effects.

Rational Design Based on SAR Insights

The rational design of this compound derivatives is heavily guided by structure-activity relationship (SAR) insights, which provide a framework for optimizing therapeutic efficacy. The sulfanilamide skeleton is generally considered the minimum structural requirement for the biological activity of this class of compounds. pharmacy180.com Key SAR principles for benzenesulfonamide derivatives, including this compound, are centered on modifications of the aromatic ring, the N4-amino group, and the N1-sulfonamide group.

The position of the amino and sulfonyl groups on the benzene ring is critical; they must be in the 1,4-positions for optimal activity. pharmacy180.comslideshare.net Substitutions on the benzene ring itself, such as the bromine atom at the 3-position in the parent compound, generally decrease or abolish antibacterial activity, though they may be explored for other therapeutic targets. pharmacy180.com The primary aromatic N4-amino group is essential. It can be modified to create prodrugs, which are metabolized in vivo to regenerate the free amino function, but direct substitution often leads to a loss of activity. pharmacy180.comslideshare.net

The most fruitful area for rational design lies in the substitution at the N1 position of the sulfonamide group. The nature of the substituent at this position significantly influences the compound's potency and physicochemical properties. pharmacy180.com Introducing heterocyclic aromatic rings at the N1 position has been a highly successful strategy, often yielding derivatives with enhanced potency compared to those with a single benzene ring substituent. pharmacy180.com The electronic properties of the N1-substituent are also crucial; electron-rich groups tend to increase bacteriostatic activity. pharmacy180.com Furthermore, the acidity of the sulfonamide proton, reflected in the pKa value, is a key determinant of activity, with optimal antibacterial effects often observed for compounds with pKa values between 6.6 and 7.4. pharmacy180.com

These principles guide the design of new derivatives by allowing medicinal chemists to systematically modify the this compound scaffold to enhance interactions with specific biological targets and improve pharmacological profiles.

| Structural Feature | SAR Insight | Effect on Activity |

| Benzenesulfonamide Core | The sulfanilamide skeleton is the minimum requirement. pharmacy180.comslideshare.net | Essential for activity. |

| -NH2 and -SO2NH- Groups | Must be in the 1,4-positions on the benzene ring. pharmacy180.comslideshare.net | Isomers with 1,2 or 1,3 substitution are less active. |

| Benzene Ring Substitution | Additional substituents on the ring (like the 3-bromo group) generally decrease or abolish antibacterial activity. pharmacy180.com | May be tolerated or beneficial for other non-bacterial targets. |

| N4-Amino Group | A free primary amino group is crucial. pharmacy180.comslideshare.net | Can be temporarily modified for prodrug strategies. |

| N1-Sulfonamide Substitution | Heterocyclic substituents are highly favorable. pharmacy180.com | Leads to highly potent derivatives. |

| N1-Substituent Electronics | Electron-rich substituents increase activity. pharmacy180.com | Enhances bacteriostatic properties. |

| Physicochemical Properties | Optimal activity is associated with pKa values of 6.6-7.4. pharmacy180.com | Ionized form is the active species. |

Molecular Recognition and Binding Dynamics

The therapeutic effects of this compound derivatives are contingent upon their precise interaction with macromolecular targets. This section explores the characterization of these interactions and the resulting conformational changes.

Characterization of Ligand-Target Interactions

The sulfonamide moiety is a key pharmacophore that dictates the binding of these derivatives to their protein targets. nih.gov The two oxygen atoms of the sulfonamide group are critical binding motifs, often acting as hydrogen bond acceptors. nih.govacs.org These oxygens can engage in highly conserved C-H···O=S interactions with amino acid residues within the binding pocket. nih.govacs.org

Molecular docking and X-ray crystallography studies of related sulfonamides have elucidated specific interactions that are likely relevant to this compound derivatives. For example, in binding to heme proteins, sulfonamides can form hydrogen bonds with residues such as Arginine, Serine, Glutamic acid, and Lysine. nih.govacs.org The binding is often a 1:1 stoichiometry between the ligand and the protein. nih.govacs.org

The aryl portion of the molecule, the 4-amino-3-bromophenyl group, typically engages in hydrophobic or van der Waals interactions within the target's binding site. The specific orientation of this ring is critical for establishing these contacts. researchgate.net The N4-amino group can also serve as a hydrogen bond donor, further anchoring the ligand in the active site. The interactions are often spontaneous, driven by negative changes in Gibbs free energy. nih.gov

| Interaction Type | Participating Group (Ligand) | Potential Interacting Amino Acid Residues (Target) |

| Hydrogen Bonding | Sulfonamide Oxygens (-SO2) | Tyr, Phe nih.gov |

| Hydrogen Bonding | Sulfonamide Nitrogen (-NH-) | Main chain or side chain atoms |

| Hydrogen Bonding | Amino Group (-NH2) | Asp, Glu, Ser |

| Hydrophobic/van der Waals | Bromophenyl Ring | Phe, Tyr, Trp, Leu, Val |

| Electrostatic Interactions | Ionized Sulfonamide | Arg, Lys, His pharmacy180.com |

Conformational Changes Upon Binding

The binding of a flexible molecule like a this compound derivative to a protein is a dynamic process that can involve conformational changes in both the ligand and the target. researchgate.net Upon entering a binding pocket, the ligand often adopts a specific, lower-energy "bound" conformation that is different from its preferred conformation in solution. researchgate.net

For aryl sulfonamides, a key conformational feature is the torsion angle of the S-C bond between the sulfur atom and the phenyl ring. researchgate.net The orientation of the phenyl ring relative to the S=O bonds can significantly impact binding affinity, and the ligand will rotate around this bond to achieve an optimal fit. researchgate.net

Simultaneously, the protein target can undergo induced-fit conformational changes to accommodate the ligand. nih.gov This can range from minor side-chain rearrangements to more significant movements of entire loops or domains. nih.gov Studies on sulfonamide binding to proteins like myoglobin have shown that binding induces strong conformational changes that can lead to the destabilization of the protein's native structure. nih.govacs.org Calorimetric and spectroscopic analyses have confirmed that these binding events are often associated with significant changes in protein conformation. nih.gov Ion mobility mass spectrometry, however, has also shown cases where sulfonamide binding occurs without a major conformational change in the protein target. nih.gov The extent of the conformational change is specific to the ligand-protein pair.

Modulation of Immunological Pathways

While primarily known for other activities, sulfonamide derivatives can also modulate immunological pathways, leading to both therapeutic anti-inflammatory effects and adverse hypersensitivity reactions.

The anti-inflammatory properties of some sulfonamides are linked to their interaction with neutrophils, which are key mediators of tissue injury in inflammatory diseases. nih.gov Certain sulfonamide-related drugs have been shown to reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant. nih.gov By scavenging or preventing the formation of HOCl, these compounds can protect crucial endogenous proteins, such as alpha 1-antitrypsin (an inhibitor of neutrophil elastase), from inactivation. nih.gov This action helps to control the destructive potential of neutrophils during an inflammatory response, suggesting a role for these compounds in managing neutrophilic inflammation. nih.gov

Conversely, sulfonamides are widely reported to cause hypersensitivity reactions, which are adverse immune responses to the drug. nih.gov These reactions can be mediated by IgE or T-cells and manifest in a variety of clinical symptoms, including skin rashes, angioedema, and more severe conditions like Stevens-Johnson syndrome (SJS) and drug reaction with eosinophilia and systemic symptoms (DRESS). nih.govwikipedia.org The arylamine group present in many antibacterial sulfonamides, including the 4-amino group of the subject compound, is often implicated in these allergic responses. nih.gov

Applications in Chemical Biology and Drug Discovery Research As a Scaffold/intermediate

Development of Antimicrobial Agents

The benzenesulfonamide (B165840) moiety is historically significant in the development of antimicrobial drugs. The 4-Amino-3-bromobenzenesulfonamide scaffold is explored in the rational design of new agents to combat bacterial, fungal, protozoal, and viral infections.

Derivatives of benzenesulfonamides are recognized for their wide array of biological activities, including antibacterial properties. The core structure acts as a structural mimic of para-aminobenzoic acid (PABA), an essential nutrient for bacteria to synthesize folic acid. By competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, these compounds disrupt a critical metabolic pathway, leading to bacterial growth inhibition.

Research into related brominated benzenesulfonate structures has demonstrated their potential as antibacterial agents. For instance, a novel bis-4-bromobenzene sulphonate compound was synthesized and showed activity against a panel of standard bacteria, with the most significant effect observed against Shigella flexneri. The minimum inhibitory concentration (MIC) values highlight the potential of this structural class. Furthermore, the development of pyrimidine-benzenesulfonamide derivatives has yielded compounds with promising broad-spectrum antimicrobial efficacy, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa researchgate.net. These findings underscore the utility of the this compound scaffold as a foundation for creating next-generation antibacterial drugs.

Table 1: Antibacterial Activity of a Related bis-4-bromobenzene sulphonate Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Shigella flexneri | 312 |

| MRSA | 10000 |

This interactive table is based on data for a related brominated compound, illustrating the potential of the structural class doi.org.

The sulfonamide scaffold is also a key component in the development of agents targeting fungal and protozoal pathogens. Many of these organisms are eukaryotes, and the mechanisms of action for sulfonamide-based drugs can differ from their antibacterial counterparts. One important target in fungi is the carbonic anhydrase enzyme, which is crucial for the microorganism's growth and proliferation.

The versatility of the sulfonamide structure has been leveraged to create compounds with activity against various fungal and protozoal species nih.gov. For example, the triazole antifungal drug posaconazole is effective against Candida and Aspergillus species and also shows activity against the protozoan Trypanosoma cruzi, the causative agent of Chaga's disease nih.gov. While not a direct sulfonamide, its success highlights the value of heterocyclic chemistry in antifungal and antiprotozoal drug design, a field where sulfonamide derivatives continue to be explored. Similarly, the antiprotozoal agent nitazoxanide is used to treat infections caused by Cryptosporidium parvum and Giardia lamblia nih.gov. The established, broad-spectrum antimicrobial potential of the wider sulfonamide class provides a strong rationale for using this compound as a starting point for novel antifungal and antiprotozoal drug discovery programs.

The application of sulfonamide-based scaffolds extends to antiviral research. The development of Schiff bases from sulfonamide precursors is one avenue that has been explored to generate compounds with potential antiviral activity doi.org. While direct antiviral applications of this compound are not extensively documented, its structural motifs are relevant to the broader field. The ability to functionalize the amino group allows for the incorporation of this scaffold into more complex molecules designed to interfere with viral replication cycles, such as inhibiting viral entry or enzymatic activity.

Scaffold for Anti-Cancer Research

In oncology, this compound is a highly valuable scaffold for designing targeted therapies that interfere with specific molecules and pathways essential for tumor growth and survival.

Carbonic Anhydrase IX (CA IX): One of the most significant applications of the 4-aminobenzenesulfonamide scaffold is in the development of inhibitors for carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX nih.gov. This enzyme is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell proliferation, survival, and metastasis. The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group that anchors inhibitors within the active site of CA enzymes.

The key challenge in this area is achieving isoform selectivity to target tumor-specific CAs like IX and XII while sparing ubiquitous isoforms like CA I and II, thereby reducing potential side effects. The substitution pattern on the benzene ring is critical for achieving this selectivity. The introduction of a halogen, such as a bromine atom at the 3-position, can significantly influence the binding affinity and selectivity profile of the inhibitor mdpi.com. Research on a series of benzenesulfonamide derivatives has shown that such modifications can lead to potent and selective inhibitors of CA IX and CA XII, with some compounds exhibiting inhibitory constants (Ki) in the low nanomolar range nih.gov.

Table 2: Inhibitory Activity (Ki, nM) of a Benzenesulfonamide Derivative (Compound 1i) Against Key Carbonic Anhydrase Isoforms

| hCA Isoform | Ki (nM) |

|---|---|

| hCA II | 9.4 |

| hCA IX | 5.6 |

This interactive table showcases the potent inhibitory activity of a benzenesulfonamide derivative against tumor-associated CA IX and XII, as well as the off-target isoform CA II nih.gov.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): The EGFR signaling pathway is frequently dysregulated in various cancers, making its tyrosine kinase domain a prime target for inhibitors. While the classic EGFR inhibitors are often based on quinazoline or pyrimidine cores, recent drug design efforts have incorporated sulfonamide moieties to improve pharmacological properties dovepress.com. Furthermore, halogenation, including bromination, is a common strategy used in the synthesis of advanced tyrosine kinase inhibitors to enhance binding affinity nih.gov. Therefore, this compound represents a theoretically valuable starting scaffold for creating novel, non-classical EGFR TK inhibitors by combining the sulfonamide group with a brominated aromatic ring.